Genfatinib-d3 (Imatinib-d3)

Vue d'ensemble

Description

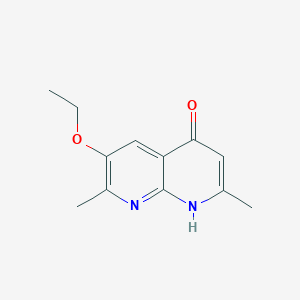

Genfatinib-d3 (Imatinib-d3) is an isotopically labeled compound of imatinib . Imatinib is a drug widely used to treat chronic myeloid leukemia and certain types of gastrointestinal tumors . It is a small molecule kinase inhibitor that is used in the treatment of a number of leukemias, myelodysplastic/myeloproliferative disease, systemic mastocytosis, hypereosinophilic syndrome, dermatofibrosarcoma protuberans, and gastrointestinal stromal tumors .

Molecular Structure Analysis

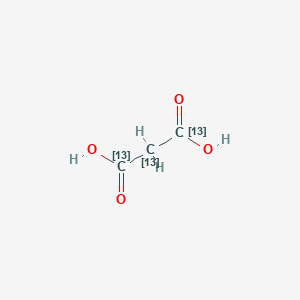

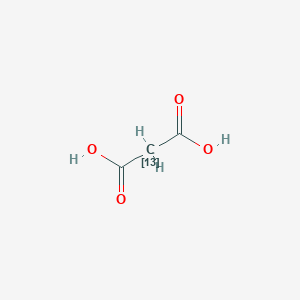

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .

Physical And Chemical Properties Analysis

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .

Applications De Recherche Scientifique

Inhibition of Kinase Activity

Genfatinib-d3 (Imatinib-d3) is notable for its inhibition of various kinase activities. It effectively targets the tyrosine kinase activity of the Breakpoint Cluster Region-Abelson kinase (BCR-ABL), used in treating chronic myelogenous leukemia. Additionally, it inhibits the kinase activity of Discoidin Domain Receptor1 (DDR1) and Discoidin Domain Receptor2 (DDR2), which may have therapeutic implications in inflammatory, fibrotic, and neoplastic diseases (Day et al., 2008).

Interaction with Kinases and Non-Kinase Targets

Chemical proteomics profiles of Genfatinib-d3 reveal interactions with several tyrosine and serine/threonine kinases, including major regulators of the immune system. Interestingly, Genfatinib-d3 interacts with non-kinase targets as well, such as the oxidoreductase NQO2 at physiologically relevant concentrations (Rix et al., 2007).

Bioequivalence Studies

Comparative pharmacokinetics and bioequivalence studies have been conducted on Genfatinib-d3, comparing it with other formulations like Gleevec®. These studies are crucial for understanding the drug's absorption and metabolism in the human body (Smirnov et al., 2013).

Role in Targeted Therapy for CML

Genfatinib-d3 has played a pivotal role in the treatment of chronic myeloid leukemia (CML), particularly in the context of BCR-ABL tyrosine kinase inhibition. This approach has led to significant improvements in the long-term survival of patients with CML (Druker, 2008).

Impact on Cell Invasion and Migration

Studies have shown that Genfatinib-d3 can increase cell invasion and migration in certain cell types, such as glioblastoma cells. This highlights a novel mechanism of action, potentially leading to enhanced tumor cell motility (Frolov et al., 2016).

Understanding Resistance Mechanisms

Research on Genfatinib-d3 has contributed significantly to understanding resistance mechanisms in Philadelphia-chromosome-positive leukaemias. The identification of resistance mechanisms, such as gene amplification and mutations in the catalytic domain, informs strategies to overcome or prevent drug resistance (Gambacorti-Passerini et al., 2003).

Orientations Futures

The future of kinase drug discovery, including drugs like Genfatinib-d3 (Imatinib-d3), is promising. The challenge of drug resistance to kinase inhibitors is being met, and more than 70 new drugs have been approved since imatinib was approved in 2001 . These compounds have had a significant impact on the way in which we now treat cancers and non-cancerous conditions .

Propriétés

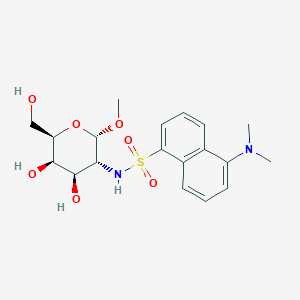

IUPAC Name |

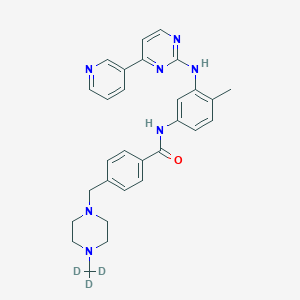

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genfatinib-d3 (Imatinib-d3) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)